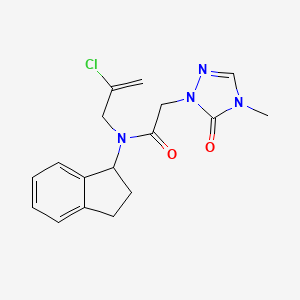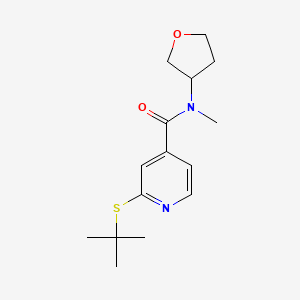![molecular formula C18H24N4O3 B7642891 N-[(3-cyclohexyloxyphenyl)methyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide](/img/structure/B7642891.png)
N-[(3-cyclohexyloxyphenyl)methyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-cyclohexyloxyphenyl)methyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide (CTA018) is a small molecule compound that has been synthesized and studied for its potential therapeutic applications.
Scientific Research Applications
N-[(3-cyclohexyloxyphenyl)methyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. The compound has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-[(3-cyclohexyloxyphenyl)methyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. The compound has also been found to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of genes that promote inflammation and cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been found to reduce the production of inflammatory cytokines and chemokines in vitro and in vivo, suggesting that it may have anti-inflammatory effects. This compound has also been shown to protect neurons from oxidative stress and apoptosis, suggesting that it may have neuroprotective effects. In addition, the compound has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have anticancer effects.
Advantages and Limitations for Lab Experiments
N-[(3-cyclohexyloxyphenyl)methyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide has a number of advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify, making it readily available for research studies. Another advantage is that this compound has been shown to have a range of biochemical and physiological effects, making it a potentially useful tool for studying inflammation, neurodegeneration, and cancer. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its utility in certain research applications.
Future Directions
There are a number of future directions for research on N-[(3-cyclohexyloxyphenyl)methyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide. One area of interest is the potential use of the compound as an anticancer agent. Further studies are needed to determine the efficacy of this compound in different types of cancer and to identify the optimal dosing and administration regimens. Another area of interest is the potential use of this compound as a neuroprotective agent. Further studies are needed to determine the efficacy of the compound in different models of neurodegeneration and to identify the mechanisms underlying its neuroprotective effects. Finally, future studies may also focus on elucidating the mechanism of action of this compound, which may lead to the development of more potent and selective analogs of the compound.
Synthesis Methods
N-[(3-cyclohexyloxyphenyl)methyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 3-cyclohexyloxybenzaldehyde with 4-methyl-5-oxo-1,2,4-triazole-1-acetic acid to form the intermediate compound, which is then reacted with methylamine to yield this compound. The synthesis process has been optimized to improve the yield and purity of the final compound.
properties
IUPAC Name |
N-[(3-cyclohexyloxyphenyl)methyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-21-13-20-22(18(21)24)12-17(23)19-11-14-6-5-9-16(10-14)25-15-7-3-2-4-8-15/h5-6,9-10,13,15H,2-4,7-8,11-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBANGYIATOHUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN(C1=O)CC(=O)NCC2=CC(=CC=C2)OC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-nitrophenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642812.png)


![3-[[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-methyl-1-(2-methylprop-2-enyl)urea](/img/structure/B7642825.png)

![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642833.png)

![4-[4-[3-(Trifluoromethyl)pyrazol-1-yl]piperidine-1-carbonyl]benzonitrile](/img/structure/B7642858.png)
![N-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B7642864.png)



![(2S)-2-amino-3-methyl-1-(1-oxa-4-azaspiro[5.6]dodecan-4-yl)butan-1-one;hydrochloride](/img/structure/B7642885.png)
![1-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-3-[1-(1H-1,2,4-triazol-5-yl)ethyl]urea](/img/structure/B7642890.png)